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Executive Summary

The transition from flat, two-dimensional aromatic rings to sp3-rich three-dimensional scaffolds is a defining trend in contemporary medicinal chemistr

amine groups have emerged as highly privileged structures. By acting as bioisosteres for carbocycles like cyclohexane, oxane-based amines allow di
lipophilicity, agueous solubility, and basicity—while maintaining the conformational rigidity required for high-affinity target engagement[1].

This application note provides a comprehensive guide to the mechanistic rationale, clinical applications, and synthetic protocols for integrating oxane-

Mechanistic Rationale: The Causality of Physicochemical Tuning

The decision to replace a traditional cycloalkylamine with an oxane-based amine is rarely arbitrary; it is driven by predictable causality in structure-ac

Lipophilicity and ADME Optimization

Oxane is a rigid cyclic ether. The introduction of the oxygen heteroatom significantly lowers the lipophilicity (LogP/LogD) of the molecule compared to
to improved Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Lower lipophilicity reduces non-specific binding to plasma proteins ¢
vivo[1].

pKa Modulation via Inductive Effects

Highly basic amines (pKa > 10) often present liabilities in drug discovery, including poor membrane permeability at physiological pH and increased ris
exerts an electron-withdrawing inductive effect through the sigma-bond framework. This effect pulls electron density away from the adjacent or tether
ionization state of the drug in the gastrointestinal tract and systemic circulation.

Structural Rigidity and Target Engagement

Unlike flexible linear ethers, the oxane ring is conformationally restricted, which minimizes the entropic penalty upon binding to a target protein[1]. Fui
providing a new vector for interaction with kinase hinge regions or receptor pockets[1].

TIable 1: Physicochemical Comparison of Scaffolds

Property Cyclohexylamine 4-Aminotetrahydropyran (Oxane-bas
Lipophilicity (LogP) Higher (~1.5) Lower (~0.5)

Amine Basicity (pKa) ~10.6 ~9.5

H-Bond Acceptors 0 (excluding amine) 1 (ether oxygen)

Sp? Character High High
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Clinical Case Studies
AZDO0156: Overcoming Solubility Limits in ATM Kinase Inhibition

Ataxia telangiectasia mutated (ATM) kinase is a critical target in the DNA damage response (DDR) pathway. Early imidazo[4,5-c]quinolin-2-one inhibi
poor aqueous solubility and low oral bioavailability[2].

By incorporating a tetrahydropyran-amine motif, researchers successfully modulated the physicochemical properties of the lead series. The resulting
selectivity, and an optimized pharmacokinetic profile with high aqueous solubility[2]. The oxane ring dictated the active conformation of the molecule,

effectively.
High-Lipophilicity Hit Bioisosteric Design ; Amine Derivatization
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Caption: Workflow for integrating oxane-based amines to optimize pharmacokinetic profiles in drug discovery.

Gilteritinib: FLT3 Inhibition and Steric Gatekeeper Dynamics
Gilteritinib (Xospata) is an FDA-approved Type | inhibitor targeting FLT3 and AXL kinases for the treatment of acute myeloid leukemia (AML)[1]. The ¢

target engagement and favorable oral bioavailability.

However, the rigid geometry of the oxane ring also plays a role in acquired resistance. Clinical relapse often occurs due to the F691L "gatekeeper" mi
substitution causes a direct steric clash with the tetrahydropyran ring of gilteritinib, disrupting the hydrogen-bonding network and preventing drug binc
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Caption: Mechanism of Gilteritinib resistance driven by steric clash between the oxane ring and F691L mutation.

Experimental Protocol: Scalable Synthesis of Oxane-Based Amines

The synthesis of oxane-based amines often utilizes reductive amination. While laboratory-scale synthesis frequently employs sodium triacetoxyboroh
economical and easily purified methods. The following protocol details the catalytic reductive amination of tetrahydro-4H-pyran-4-one, utilized in the ¢

Objective

Synthesis of N-methyl-N-(tetrahydropyran-4-yl)amine hydrochloride via high-pressure catalytic hydrogenation.
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Reagents & Materials

« Tetrahydro-4H-pyran-4-one (1.0 equiv)

* Methylamine hydrochloride (1.0 equiv)

* 5% Palladium on Carbon (Pd/C) catalyst (0.002 equiv)
* Methanol (Reaction solvent)

« Hydrogen gas (Hz2)

» High-pressure autoclave reactor

Step-by-Step Methodology

* Preparation of the Reaction Mixture:
o Action: Charge the high-pressure reactor with tetrahydro-4H-pyran-4-one and methylamine hydrochloride dissolved in methanol.

o Expert Insight: Utilizing the hydrochloride salt of methylamine rather than free methylamine gas is a critical control strategy. Free methylamine ge
formation of the undesired over-alkylated byproduct, N-methyl-N,N-bis(tetrahydropyran-4-yl)amine[4].

« Catalyst Addition:

o Action: Add the 5% Pd/C catalyst to the solution. Purge the reactor three times with inert nitrogen gas to remove ambient oxygen, preventing exf
* Hydrogenation:

o Action: Pressurize the reactor with hydrogen gas to 5 kgf/cm2. Heat the stirred mixture to 60 °C.

o Expert Insight: The elevated temperature and pressure drive the equilibrium of the intermediate imine toward the fully reduced secondary amine,
streams[4].

» Reaction Monitoring:

o Action: Monitor the reaction via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until hydrogen uptake ceases and the starting |
« Workup and Isolation:

o Action: Cool the reactor to room temperature and safely vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the

o Action: Concentrate the methanolic filtrate under reduced pressure to afford the target N-methyl-N-(tetrahydropyran-4-yl)amine hydrochloride as
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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